

# Unveiling Cannabisin D: A Technical Guide to Its Spectroscopic Identification

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## Compound of Interest

Compound Name: *Cannabisin D*

Cat. No.: *B3034207*

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of **Cannabisin D**, a lignanamide found in *Cannabis sativa*. This document is intended for researchers, scientists, and drug development professionals working with natural products and phytochemistry.

## Executive Summary

**Cannabisin D**, a notable lignanamide from hemp seed, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate identification of this compound is paramount for further research and development. This guide presents a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Cannabisin D**, alongside the experimental procedures for its isolation and analysis.

## Spectroscopic Data for Cannabisin D

The structural elucidation of **Cannabisin D** is achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.

## Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass and molecular formula of **Cannabisin D**, while tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.

Parameter	Value	Reference
Molecular Formula	C <sub>36</sub> H <sub>36</sub> N <sub>2</sub> O <sub>8</sub>	[1][2]
Exact Mass [M+H] <sup>+</sup>	625.2493 (calculated)	
Observed Mass [M+H] <sup>+</sup>	625.2479	[2]
Key MS/MS Fragments	m/z 488, 460, 364, 323, 297, 283, 244, 201	[2]

## Nuclear Magnetic Resonance (NMR) Data

The complete assignment of proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR signals is crucial for the definitive structural confirmation of **Cannabisin D**. The data presented below is based on spectroscopic analysis in deuterated methanol (CD<sub>3</sub>OD).

### <sup>1</sup>H NMR Spectroscopic Data (CD<sub>3</sub>OD)

Position	$\delta H$ (ppm)	Multiplicity	J (Hz)
Unit A			
2	6.89	d	1.8
5	6.78	d	8.1
6	6.69	dd	8.1, 1.8
7	4.88	d	6.6
8	3.51	m	
9	2.58	m	
9	2.45	m	
3-OCH <sub>3</sub>	3.84	s	
Unit B			
2'	7.04	d	1.9
5'	6.79	d	8.2
6'	6.91	dd	8.2, 1.9
7'	7.37	d	15.8
8'	6.38	d	15.8
3'-OCH <sub>3</sub>	3.87	s	
Tyramine Moiety 1			
2'', 6''	7.02	d	8.5
3'', 5''	6.69	d	8.5
7''	3.41	t	7.3
8''	2.72	t	7.3
Tyramine Moiety 2			
2''', 6'''	6.97	d	8.5

3"', 5'''	6.67	d	8.5
7'''	3.38	t	7.4
8'''	2.69	t	7.4

<sup>13</sup>C NMR Spectroscopic Data (CD<sub>3</sub>OD)

Position	δC (ppm)	Position	δC (ppm)
Unit A	Unit B		
1	134.1	1'	127.9
2	111.9	2'	111.4
3	149.2	3'	149.9
4	147.0	4'	149.1
5	116.5	5'	116.4
6	120.2	6'	123.0
7	87.2	7'	141.5
8	54.9	8'	119.5
9	175.0	9'	168.8
3-OCH <sub>3</sub>	56.5	3'-OCH <sub>3</sub>	56.6
Tyramine Moiety 1	Tyramine Moiety 2		
1''	131.5	1'''	131.6
2'', 6''	130.8	2''', 6'''	130.7
3'', 5''	116.3	3''', 5'''	116.2
4''	156.9	4'''	156.8
7''	42.4	7'''	42.3
8''	35.8	8'''	35.9

## Experimental Protocols

The isolation and identification of **Cannabisin D** involves a multi-step process, beginning with extraction from hemp seeds, followed by chromatographic separation and spectroscopic analysis.

### Isolation of Cannabisin D from Hemp Seed

A detailed protocol for the isolation of **Cannabisin D** is outlined below, based on established phytochemical methods.<sup>[1]</sup>

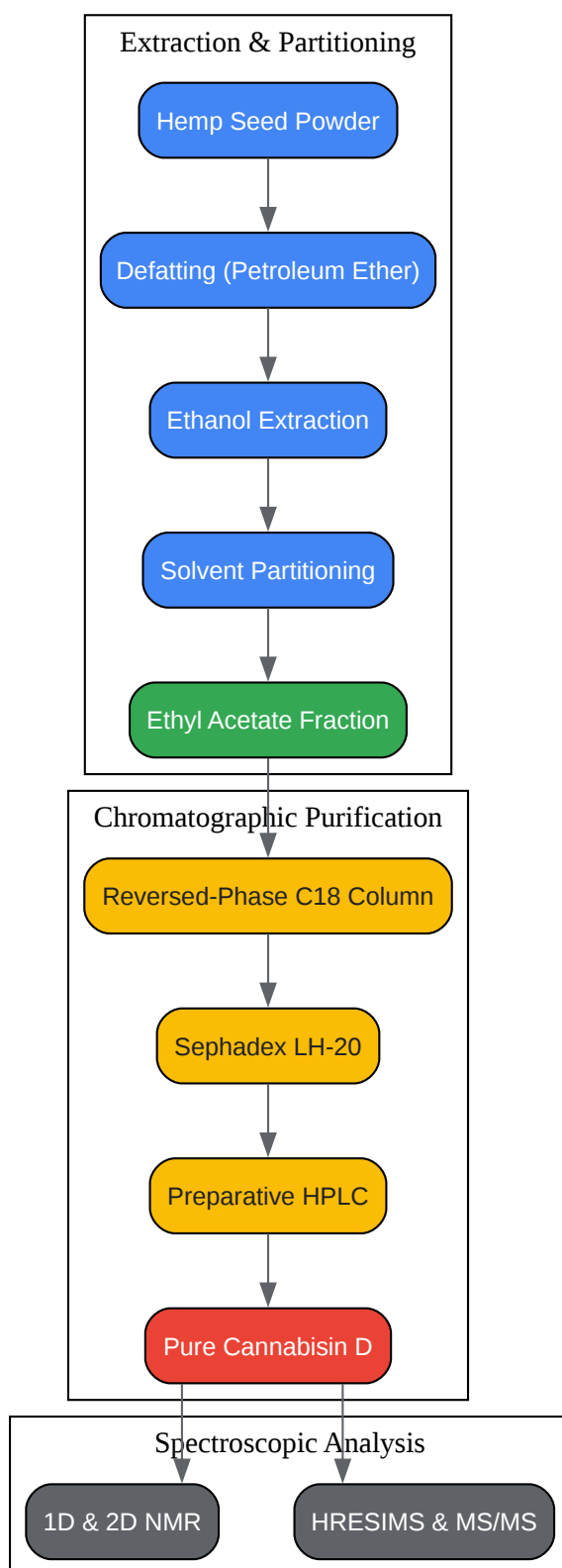
- Extraction:
  - Air-dried and powdered hemp seeds are defatted with petroleum ether.
  - The defatted material is then extracted exhaustively with 75% ethanol at room temperature.
  - The resulting ethanol extract is concentrated under reduced pressure.
- Solvent Partitioning:
  - The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.
  - The ethyl acetate fraction, which is enriched with lignanamides, is collected.
- Chromatographic Purification:
  - The ethyl acetate extract is subjected to column chromatography on a reversed-phase C18 column, eluting with a gradient of methanol in water.
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
  - Fractions containing **Cannabisin D** are further purified by repeated column chromatography on Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.<sup>[1]</sup>

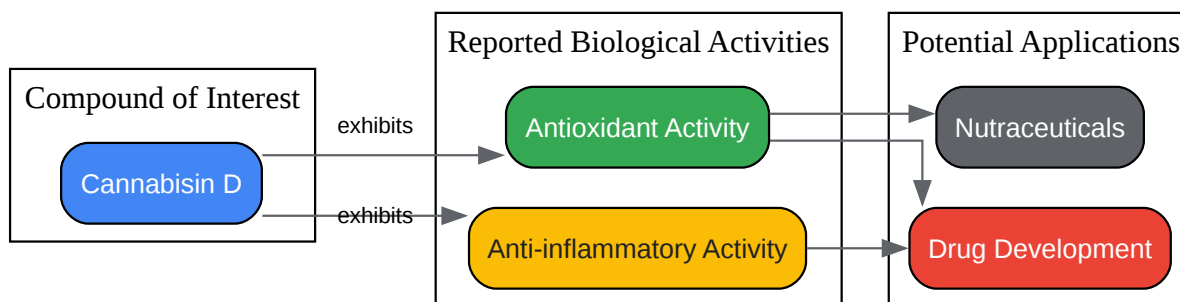
## Spectroscopic Analysis

- Mass Spectrometry:
    - High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.
    - Tandem mass spectrometry (MS/MS) experiments are conducted to obtain the fragmentation pattern for structural confirmation.
  - NMR Spectroscopy:
    - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).
    - The sample is dissolved in a deuterated solvent, typically methanol- $\text{d}_4$  ( $\text{CD}_3\text{OD}$ ).
    - Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and for complete spectral assignment.
- [1]

## Visualizations

To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams are provided.





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## References

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